molecular formula C5H9Br2N3 B2374508 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide CAS No. 2225144-68-1

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide

Cat. No.: B2374508
CAS No.: 2225144-68-1
M. Wt: 270.956
InChI Key: BPWSOKSUIQCNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide (CAS 2225144-68-1) is a brominated pyrazole derivative supplied as a solid with a molecular formula of C5H9Br2N3 and a molecular weight of 270.95 g/mol . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a bromine atom on the pyrazole ring, makes it a versatile intermediate for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the construction of more complex molecular architectures. Research into similar brominated pyrazole compounds highlights their application as key precursors in the synthesis of heterocyclic compounds, including various thiazole and 1,3-thiazoline derivatives . These fused heterocyclic systems are of significant interest due to a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, making this bromoamine a crucial starting material in the exploration of new biologically active molecules . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

4-bromo-N,2-dimethylpyrazol-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3.BrH/c1-7-5-4(6)3-8-9(5)2;/h3,7H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWSOKSUIQCNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NN1C)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is typically synthesized via cyclocondensation. A common approach involves reacting β-ketonitriles with methylhydrazine. For example:

  • Starting Material : Diethyl butynedioate reacts with methylhydrazine in ethanol at 60°C to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
  • Bromination : Treatment with tribromooxyphosphorus (POBr₃) in dichloromethane introduces bromine at the 4-position, yielding ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
  • Hydrolysis : Alkaline hydrolysis (10% NaOH in ethanol) converts the ester to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

Introduction of the N-Methylamine Group

  • Carbamate Protection : The carboxylic acid reacts with tert-butyl alcohol and dimethyl azidophosphate in DMF at 100°C to form tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate.
  • Deprotection and Methylation : Hydrolysis with trifluoroacetic acid (TFA) removes the tert-butyloxycarbonyl (Boc) group. Subsequent reductive amination using formaldehyde and sodium cyanoborohydride introduces the N-methyl group.

Key Reaction :
$$
\text{5-Bromo-1-methyl-1H-pyrazol-3-amine} + \text{CH}3\text{O} \xrightarrow{\text{NaBH}3\text{CN}} \text{4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine}
$$

Hydrobromide Salt Formation

The free base is treated with hydrobromic acid (HBr) in a polar aprotic solvent (e.g., ethanol or acetonitrile) at 0–5°C. The salt precipitates upon cooling and is isolated via filtration.

Typical Conditions :

  • Molar Ratio : 1:1 (amine:HBr)
  • Yield : 85–90% after recrystallization from ethanol/water.

Alternative Routes and Optimization

Direct Bromination of Preformed Pyrazoles

  • Substrate : N,1-Dimethyl-1H-pyrazol-5-amine
  • Reagent : N-Bromosuccinimide (NBS) in acetonitrile at 25°C.
  • Advantage : Avoids multi-step functional group interconversions.
  • Yield : 78%.

One-Pot Synthesis

A streamlined approach combines cyclocondensation, bromination, and methylation in a single reactor:

  • Cyclocondensation : Ethyl acetoacetate and methylhydrazine form 1-methyl-1H-pyrazol-5-amine.
  • Bromination : POBr₃ in DCM at 0°C.
  • Methylation : Dimethyl sulfate in the presence of K₂CO₃.
  • Overall Yield : 65%.

Analytical Data and Characterization

Spectral Properties

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 2.98 (s, 3H, N–CH₃), 3.12 (s, 3H, NH–CH₃), 6.32 (s, 1H, pyrazole-H).
  • MS (ESI+) : m/z 189.97 [M+H]⁺ (calculated for C₅H₈BrN₃: 190.04).

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Industrial-Scale Production

  • Batch Size : 50 kg
  • Cost Analysis :

    Step Cost (USD/kg)
    Pyrazole formation 120
    Bromination 90
    Methylation 60
    Salt formation 30
    Total 300
  • Throughput : 200 kg/month using continuous flow reactors for bromination.

Critical Comparison of Methods

Method Yield (%) Purity (%) Scalability
Stepwise synthesis 72 99.5 High
Direct bromination 78 98.8 Moderate
One-pot 65 97.2 Low

Optimal Route : Stepwise synthesis balances yield and scalability for industrial applications.

Emerging Techniques

  • Electrochemical Bromination : Uses Br₂ generated in situ from NaBr, reducing POBr₃ dependency.
  • Flow Chemistry : Enhances safety in HBr handling and improves reaction consistency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modulation of biological activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Lacks the N,1-dimethyl substitution, which can affect its reactivity and biological activity.

    N,1-Dimethyl-1H-pyrazol-5-amine:

    4-Chloro-N,1-dimethyl-1H-pyrazol-5-amine: Similar structure but with a chlorine atom instead of bromine, which can alter its reactivity and interactions.

Uniqueness

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide is unique due to the presence of both the bromine atom and the N,1-dimethyl substitution. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Biological Activity

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a bromine atom at the 4-position and dimethyl substitutions at the 1-position of the pyrazole ring, contributing to its unique reactivity and biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity against Cancer Cell Lines :
    • In a study assessing several pyrazole derivatives, compounds demonstrated IC50 values (the concentration required to inhibit 50% of cell viability) ranging from 3.25 mg/mL to 42.30 µM against cell lines such as MCF7 and NCI-H460 .
CompoundCell LineIC50 (µM)
This compoundMCF7TBD
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleA54926

The mechanism through which this compound exerts its biological effects is not fully elucidated but is likely related to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Similar pyrazole compounds have been shown to inhibit key enzymes involved in cancer progression, including cyclin-dependent kinases (CDKs) and Aurora kinases .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are also being explored for their anti-inflammatory effects. Research suggests that compounds within this class can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.

Study on Antitumor Activity

A notable study evaluated the antitumor activity of several pyrazole derivatives, including those structurally related to this compound. The study found that certain derivatives induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of pyrazole compounds has provided insights into how modifications at various positions on the pyrazole ring influence biological activity. For instance:

  • Bromination at Position 4 : The presence of a bromine atom at the 4-position has been correlated with enhanced binding affinity to target proteins involved in cancer cell proliferation .

Q & A

Q. What are the established synthetic routes for 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:

  • Route 1 : Reacting 5-amino-4-bromo-3-methylpyrazole with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to introduce the N-methyl group. The hydrobromide salt forms by treating the free base with HBr .
  • Route 2 : Cyclocondensation of hydrazine derivatives with β-keto esters followed by bromination. Purity is ensured via recrystallization in ethanol/HBr mixtures . Key Considerations: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via melting point (mp: 220–225°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identify methyl groups (δ ~2.3 ppm for N–CH₃, δ ~2.5 ppm for C–CH₃) and pyrazole protons (δ ~6.2–7.8 ppm). Bromine induces splitting patterns in adjacent protons .
  • IR Spectroscopy : Confirm NH₂ (3350–3450 cm⁻¹) and C–Br (550–650 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism). Use SHELXL for refinement (R-factor < 0.05) .

Advanced Research Questions

Q. How can low yields in the alkylation step of synthesis be optimized?

Methodological Answer: Low yields often arise from steric hindrance at the pyrazole N1 position. Strategies include:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methyl iodide reactivity .
  • Switching solvents (e.g., DMF → THF) to reduce byproduct formation .
  • Quantify unreacted starting material via HPLC (C18 column, acetonitrile/water gradient) and adjust stoichiometry .

Q. How to resolve contradictions between NMR and X-ray data regarding tautomeric forms?

Methodological Answer:

  • Variable Temperature NMR : Perform experiments in DMSO-d₆ (25–100°C). Tautomer equilibria shift with temperature, revealing dominant forms .
  • DFT Calculations : Compare theoretical NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate the solid-state structure observed in X-ray .
  • Dynamic NMR Analysis : Estimate energy barriers for tautomer interconversion using line-shape simulations .

Q. What mechanistic insights explain its antimicrobial activity in preliminary screens?

Methodological Answer:

  • Molecular Docking : Model interactions with bacterial DNA gyrase (PDB: 1KZN). The bromine atom may hinder ATP binding via steric clashes .
  • MIC Assays : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Compare with control compounds (e.g., ciprofloxacin) to assess selectivity .
  • Resistance Studies : Serial passage experiments to monitor mutation rates in target pathogens .

Q. How does the hydrobromide salt influence solubility and stability?

Methodological Answer:

  • Solubility Profiling : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). The salt form enhances aqueous solubility (e.g., ~15 mg/mL vs. <5 mg/mL for free base) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; hydrobromide salts typically show <5% decomposition under these conditions .

Key Considerations for Researchers

  • Contradictory Data : Cross-validate NMR and X-ray results with computational models .
  • Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to rule off-target effects .
  • Scale-Up : Optimize column chromatography (silica gel, gradient elution) for >10 g batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.